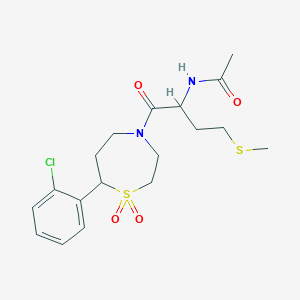

N-(1-(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide

Description

N-(1-(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide is a synthetic organic compound featuring a seven-membered 1,4-thiazepane ring system with a 2-chlorophenyl substituent at the 7-position and a 1,1-dioxido group. The side chain includes a methylthio (SCH₃) group at the 4-position of a 1-oxobutan-2-yl moiety, terminated by an acetamide functional group.

Properties

IUPAC Name |

N-[1-[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-4-methylsulfanyl-1-oxobutan-2-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25ClN2O4S2/c1-13(22)20-16(8-11-26-2)18(23)21-9-7-17(27(24,25)12-10-21)14-5-3-4-6-15(14)19/h3-6,16-17H,7-12H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHRHLRZOZDROIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCSC)C(=O)N1CCC(S(=O)(=O)CC1)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25ClN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a thiazepane ring, a chlorophenyl group, and a methylthio substituent. The presence of the dioxido group enhances its reactivity and potential biological interactions. The structure can be summarized as follows:

| Component | Description |

|---|---|

| Thiazepane Ring | Heterocyclic structure containing nitrogen and sulfur |

| Chlorophenyl Group | Enhances lipophilicity and biological activity |

| Methylthio Group | May contribute to enzyme inhibition properties |

The biological activity of this compound is hypothesized to involve the following mechanisms:

Enzyme Inhibition : Preliminary research suggests that this compound may act as an enzyme inhibitor. Its structure indicates potential binding to active sites of specific enzymes, disrupting their function. This aligns with findings from studies on similar compounds that exhibit enzyme inhibitory properties.

Antiviral Activity : Some derivatives of similar structures have shown promising antiviral effects against various viruses. For instance, analogues with similar moieties have been documented to inhibit human adenovirus (HAdV) replication processes . Further investigation into the antiviral capabilities of this compound could reveal its therapeutic potential against viral infections.

Biological Activity Studies

Several studies have explored the biological activity of compounds related to this compound. Below are notable findings:

Case Study 1: Enzyme Inhibition

A study investigated the enzyme inhibitory properties of related thiazepane derivatives. The results indicated that certain modifications in the thiazepane structure significantly enhanced inhibitory activity against specific enzymes involved in metabolic pathways. The study concluded that further optimization could lead to more potent inhibitors.

Case Study 2: Antiviral Efficacy

In another study focusing on similar compounds, researchers reported that derivatives exhibited significant antiviral activity with low cytotoxicity levels. For example, one analogue demonstrated an IC50 value of 0.27 μM against HAdV while maintaining a high selectivity index . This suggests that this compound may possess similar properties warranting further investigation.

Structure-Activity Relationship (SAR)

Understanding the SAR for this compound is crucial in predicting its biological activity. Compounds with similar structural features have demonstrated varied pharmacological effects based on their functional groups and molecular interactions. The following table summarizes key SAR insights:

| Structural Feature | Effect on Activity |

|---|---|

| Chlorophenyl Group | Increases lipophilicity and receptor binding |

| Dioxido Group | Enhances reactivity with nucleophiles |

| Methylthio Substituent | Potentially increases enzyme inhibition |

Comparison with Similar Compounds

Table 1: Key Structural Differences

Comparison with Azetidinone Derivatives

The bis-azetidinone compound synthesized in (C₃₄H₂₈Cl₄N₄O₈, MW 764.42) shares a β-lactam (azetidinone) core but diverges in backbone architecture and functionalization :

- Backbone: The target compound’s linear thiazepane-acetamide chain contrasts with the bis-azetidinone’s oxalamide-linked structure.

- Substituents: The azetidinone derivative incorporates methoxy and hydroxyl groups, enhancing hydrogen-bonding capacity but reducing metabolic stability compared to the target’s methylthio group.

- Synthetic methodology: Both compounds utilize triethylamine as a base, but the azetidinone synthesis emphasizes sequential β-lactam formation, whereas the target compound’s synthesis likely focuses on thiazepane ring closure.

Pharmacological and Physicochemical Implications

Ring Size and Flexibility

The 1,1-dioxido group enhances polarity, which may improve aqueous solubility compared to non-oxidized sulfur heterocycles .

Substituent Effects

- 2-Chlorophenyl : Introduces steric bulk and electron-withdrawing effects, possibly enhancing binding to aromatic-rich targets (e.g., kinase ATP pockets).

- Methylthio (SCH₃): Increases lipophilicity and may serve as a metabolic soft spot, contrasting with the azetidinone derivative’s hydroxyl groups, which are prone to glucuronidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.